4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid
Overview
Description
4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of arylsulfonamides. This compound is characterized by the presence of a biphenyl group attached to a sulfonylamino moiety, which is further connected to a benzoic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure by coupling a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst.
Sulfonylation: The biphenyl compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: The sulfonylated biphenyl compound is reacted with an amine to form the sulfonylamino group.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic activity against various cancer cell lines.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to the disruption of cellular processes, making the compound useful in anticancer and antimicrobial therapies .
Comparison with Similar Compounds
4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid can be compared with other arylsulfonamides, such as:
2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid: This compound has a similar structure but differs in the position of the sulfonylamino group.
4-(4-Fluorophenyl)benzoic acid: This compound contains a fluorine atom instead of the biphenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-phenylphenyl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)16-6-10-17(11-7-16)20-25(23,24)18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13,20H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINLPVCIKOFCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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